molecular formula C6H7F2NO B8506321 (S)-4-(2,2-difluoro-vinyl)-pyrrolidin-2-one

(S)-4-(2,2-difluoro-vinyl)-pyrrolidin-2-one

Cat. No. B8506321
M. Wt: 147.12 g/mol
InChI Key: KQXJEHBTFCCXGK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763644B2

Procedure details

In a 200 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, cerium ammonium nitrate (11.2 g, 0.02 mol, 3 eq) is added to a solution of 4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one a4 (1.8 g, 6.8 mmol in MeCN/H2O (respectively 70 ml/110 ml) cooled at 4° C. After 5 h at 10° C., the reaction mixture is diluted with water, extracted with AcOEt, dried on MgSO4 and concentrated in vacuo. The residue is diluted with toluene, the solid is filtrated and the solvent is evaporated. The residue is purified by chromatography on silicagel (CH2Cl2/MeOH: 99/01 (v/v)) to afford fraction A1 (0.5 g of the expected compound) and fraction B (0.7 g of a mixture of synthetic intermediates and starting materials). Fraction B is again reacted with cerium ammonium nitrate as above (CAN: 0.78 g, MeCN (30 ml), H2O (50 ml)) to afford after purification, another fraction A2 (0.3 g). Fractions A1+A2 put together give 0.8 g of 4-(2,2-difluoro-vinyl)-pyrrolidin-2-one as (81%) contaminated by traces of 4-methoxybenzoic acid.
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[NH4+].[Ce].[F:7][C:8]([F:25])=[CH:9][CH:10]1[CH2:14][N:13](CC2C=CC(OC)=CC=2)[C:12](=[O:24])[CH2:11]1>CC#N.O.O>[F:7][C:8]([F:25])=[CH:9][CH:10]1[CH2:14][NH:13][C:12](=[O:24])[CH2:11]1 |f:0.1.2,4.5|

Inputs

Step One
Name
three
Quantity
200 mL
Type
reactant
Smiles
Name
cerium ammonium nitrate
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Step Two
Name
4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=CC1CC(N(C1)CC1=CC=C(C=C1)OC)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with toluene
FILTRATION
Type
FILTRATION
Details
the solid is filtrated
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silicagel (CH2Cl2/MeOH: 99/01 (v/v))

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(=CC1CC(NC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07763644B2

Procedure details

In a 200 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, cerium ammonium nitrate (11.2 g, 0.02 mol, 3 eq) is added to a solution of 4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one a4 (1.8 g, 6.8 mmol in MeCN/H2O (respectively 70 ml/110 ml) cooled at 4° C. After 5 h at 10° C., the reaction mixture is diluted with water, extracted with AcOEt, dried on MgSO4 and concentrated in vacuo. The residue is diluted with toluene, the solid is filtrated and the solvent is evaporated. The residue is purified by chromatography on silicagel (CH2Cl2/MeOH: 99/01 (v/v)) to afford fraction A1 (0.5 g of the expected compound) and fraction B (0.7 g of a mixture of synthetic intermediates and starting materials). Fraction B is again reacted with cerium ammonium nitrate as above (CAN: 0.78 g, MeCN (30 ml), H2O (50 ml)) to afford after purification, another fraction A2 (0.3 g). Fractions A1+A2 put together give 0.8 g of 4-(2,2-difluoro-vinyl)-pyrrolidin-2-one as (81%) contaminated by traces of 4-methoxybenzoic acid.
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[NH4+].[Ce].[F:7][C:8]([F:25])=[CH:9][CH:10]1[CH2:14][N:13](CC2C=CC(OC)=CC=2)[C:12](=[O:24])[CH2:11]1>CC#N.O.O>[F:7][C:8]([F:25])=[CH:9][CH:10]1[CH2:14][NH:13][C:12](=[O:24])[CH2:11]1 |f:0.1.2,4.5|

Inputs

Step One
Name
three
Quantity
200 mL
Type
reactant
Smiles
Name
cerium ammonium nitrate
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Step Two
Name
4-(2,2-difluoro-vinyl)-1-(4-methoxy-benzyl)-pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=CC1CC(N(C1)CC1=CC=C(C=C1)OC)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with toluene
FILTRATION
Type
FILTRATION
Details
the solid is filtrated
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silicagel (CH2Cl2/MeOH: 99/01 (v/v))

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(=CC1CC(NC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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